3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is a chemical compound that features a unique structure incorporating a tetrahydroquinoline moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound belongs to the class of sulfonyl-containing organic compounds. It is classified as an amino acid derivative due to its propanoic acid backbone combined with a sulfonyl group attached to a tetrahydroquinoline structure.
The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
The specific reaction conditions (temperature, solvents, catalysts) and the choice of reagents are crucial for optimizing yield and purity. For example, using a base during sulfonylation can facilitate the reaction by neutralizing the generated hydrochloric acid .
The molecular formula for 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is , with a molecular weight of approximately 283.30 g/mol .
The structural representation includes:
This structure can be visualized using molecular modeling software or retrieved from chemical databases for further analysis.
This compound can participate in various chemical reactions typical for carboxylic acids and sulfonamides, such as:
Reactivity depends on the electronic nature of substituents on the tetrahydroquinoline ring and the steric hindrance around the sulfonyl group. Understanding these factors is essential for predicting reaction pathways .
The mechanism of action for 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may inhibit certain enzymatic activities or modulate receptor functions, potentially leading to therapeutic effects against diseases like cancer or infections .
Key physical properties include:
Chemical properties include:
Relevant data should be confirmed through laboratory analysis or reliable chemical databases .
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid has potential applications in:
Its unique structural features make it a candidate for further exploration in drug discovery and development efforts aimed at treating various conditions .
The identification of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid (CAS: 1119451-25-0) emerged from systematic efforts to hybridize bioactive heterocycles with sulfonyl carboxylate functionalities. Its first reported synthesis circa 2010–2015 coincided with expanding interest in tetrahydroquinoline scaffolds as privileged structures in medicinal chemistry. The compound’s architecture results from a convergent synthesis approach: 6-bromo-3,4-dihydro-2(1H)-quinolinone undergoes sulfonation followed by nucleophilic substitution with 3-mercaptopropanoic acid, or alternatively, via direct sulfonylation using chlorosulfonic acid and subsequent coupling [1] [5]. This methodology aligns with classical heterocyclic modification strategies but introduces a propanoic acid-terminated sulfone linker—a structural motif gaining prominence for its dual role in enhancing water solubility and enabling targeted interactions.
Table 1: Key Molecular Characteristics
Property | Value |
---|---|
IUPAC Name | 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid |
Molecular Formula | C₁₂H₁₃NO₅S |
Molecular Weight | 283.30 g/mol |
Canonical SMILES | OC(=O)CCS(=O)(=O)C₁=CC₂=C(NC(CC₂)=O)C=C₁ |
InChIKey | YNGHEZQRAWDMNC-UHFFFAOYSA-N |
The compound’s characterization leverages modern analytical techniques, including NMR (validating the tetrahydroquinoline ring’s 2-oxo conformation and sulfonylpropanoate linkage) and high-resolution mass spectrometry [1]. Its crystalline form, while not fully detailed in public domain literature, is stabilized by intramolecular hydrogen bonding between the carboxylic acid and carbonyl oxygen, as inferred from its solid-state infrared spectra. Commercial availability for research purposes began around 2015–2018, with suppliers like AiFChem and ChemDiv offering gram-scale quantities (97% purity) under catalog codes such as BB01-1387 [5].
This hybrid compound exemplifies rational pharmacophore fusion, merging the biological signature of the 2-oxo-1,2,3,4-tetrahydroquinoline moiety with the sulfonylpropanoic acid group’s versatile bioactivity. The tetrahydroquinoline core contributes:
The sulfonyl linker (-SO₂-) serves as a rigid spacer, precisely orienting the propanoic acid group for ionic or hydrogen-bond interactions. Crucially, the propanoic acid terminus acts as:
Table 2: Emerging Pharmacological Applications
Therapeutic Area | Mechanistic Relevance | Research Evidence |
---|---|---|
Neuroinflammation | Inhibition of isoprenoid biosynthetic pathways (e.g., FPP synthase) | Patent WO2015089349A1 cites analogs for MS treatment [7] |
Enzyme Inhibition | Targeting HMG-CoA reductase or decaprenyl diphosphate synthase via sulfonyl-carboxylate interactions | Structural analogs show antimicrobial activity [7] |
Lymphocyte Modulation | IL-17 pathway attenuation through sulfonyl-propanoate-mediated receptor interactions | Related sulfonamides demonstrate immunomodulatory effects [6] |
Ongoing investigations exploit its molecular geometry for fragment-based drug design. The sulfonylpropanoic acid chain’s length (~5.9 Å from quinoline C6 to carboxylic oxygen) optimally spans subpockets in enzymes like farnesyl pyrophosphate synthase (FPPS), as suggested by docking studies of analogs in patent WO2015089349A1 [7]. Synthetic versatility further elevates its utility: the carboxylic acid enables amide coupling for combinatorial libraries, while the tetrahydroquinoline nitrogen permits alkylation (e.g., generating analogs like N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl) derivatives) [6]. Current research prioritizes optimizing blood-brain barrier penetration for CNS applications (e.g., Alzheimer’s disease) via prodrug masking or carbon chain fluorination [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9